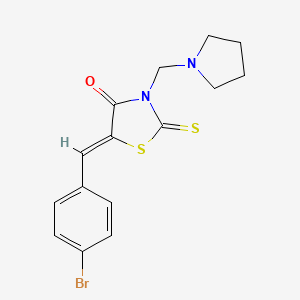![molecular formula C17H11N7 B10887941 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure provides a versatile scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with nitric acid . This oxidative cyclization is a key step in forming the triazolo-pyrimidine core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned earlier, to form the triazolo-pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidative cyclization.
Substituents: Various alkylidenehydrazino or arylmethylidenehydrazino groups can be introduced.
Major Products: The major products formed from these reactions are derivatives of the original compound, which can exhibit different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been extensively studied for their potential as CDK2 inhibitors , which are promising targets for cancer treatment . These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, they have been explored as adenosine receptor antagonists , which could have implications in treating cardiovascular diseases and neurological disorders .
Mechanism of Action
The primary mechanism of action for these compounds involves the inhibition of CDK2/cyclin A2 , a crucial enzyme complex involved in cell cycle regulation . By inhibiting this complex, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties.
Thioglycoside Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific activity.
Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine lies in its versatile scaffold, which allows for extensive functionalization and optimization for various therapeutic targets. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of anti-cancer agents .
Properties
Molecular Formula |
C17H11N7 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
10-phenyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-6-8-18-9-7-12/h1-11H |
InChI Key |
FELOHFUFIVWZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


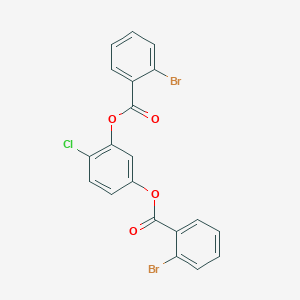
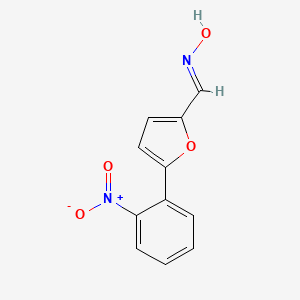
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)

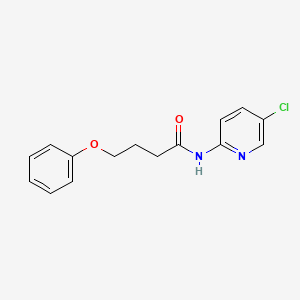
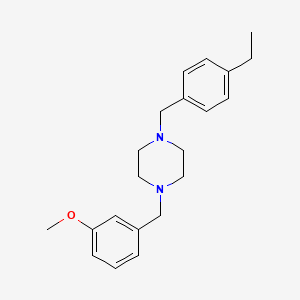
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887899.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10887916.png)
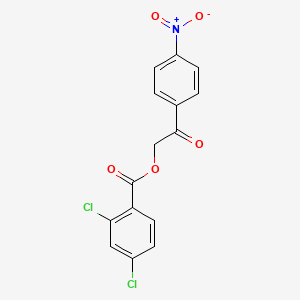
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)
